molecular formula C11H7F2NO B6366374 3-(2,4-Difluorophenyl)pyridin-2(1H)-one CAS No. 1261937-25-0

3-(2,4-Difluorophenyl)pyridin-2(1H)-one

Cat. No.: B6366374
CAS No.: 1261937-25-0
M. Wt: 207.18 g/mol
InChI Key: WWVGHPGPNNXECJ-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)pyridin-2(1H)-one is an organic compound with the molecular formula C11H7F2N It is a derivative of pyridine, where the pyridine ring is substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)pyridin-2(1H)-one typically involves the reaction of 2,4-difluorobenzaldehyde with 2-aminopyridine under specific conditions. One common method is the condensation reaction, where the aldehyde and amine react in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization or chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Difluorophenyl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of OLED materials, where its electronic properties can be finely tuned .

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-3-4-8(10(13)6-7)9-2-1-5-14-11(9)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVGHPGPNNXECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682699
Record name 3-(2,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-25-0
Record name 3-(2,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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